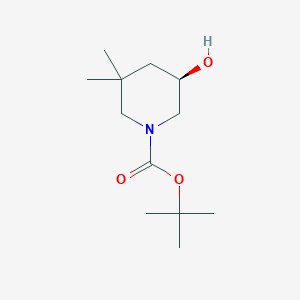

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

CAS No.: 1189570-45-3

Cat. No.: VC4643381

Molecular Formula: C12H23NO3

Molecular Weight: 229.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189570-45-3 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 |

| IUPAC Name | tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |

| Standard InChI Key | FFWSNKPDUUDKOO-VIFPVBQESA-N |

| SMILES | CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with axial hydroxyl (-OH) and equatorial Boc groups at C5 and N1, respectively . The 3,3-dimethyl substituents introduce steric hindrance, stabilizing specific conformations and influencing reactivity. Key parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₃NO₃ |

| Molecular weight | 229.32 g/mol |

| Boiling point | 279.7°C (estimated) |

| Solubility | Limited in water; soluble in organic solvents (e.g., DCM, THF) |

The (5R) configuration is critical for enantioselective synthesis, as demonstrated by its use in producing chiral amines and heterocycles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H, Boc CH₃), 1.20 (s, 6H, C3-CH₃), 3.90–4.10 (m, 1H, C5-OH), 3.50–3.70 (m, 2H, N-CH₂) .

-

¹³C NMR: δ 28.4 (Boc CH₃), 22.1 (C3-CH₃), 80.5 (Boc quaternary C), 70.2 (C5-OH).

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Synthetic Methodologies

Boc Protection of Piperidine Derivatives

A common route involves Boc protection of 5-hydroxy-3,3-dimethylpiperidine. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) :

Yields exceed 80% under optimized conditions .

Asymmetric Synthesis

Chiral resolution or catalytic asymmetric hydrogenation ensures the (5R) configuration. For example, hydrogenation of tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate using a Ru-BINAP catalyst achieves >95% enantiomeric excess (ee) .

Large-Scale Production

Industrial protocols emphasize cost-effective reagents and column-free purification. One patent describes a telescoped process combining Boc protection, crystallization, and filtration to produce kilogram quantities with ≥97% purity .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The hydroxyl and Boc groups serve as handles for further functionalization:

-

Anticancer Agents: Incorporated into BCL6 inhibitors, where the piperidine scaffold enhances binding to protein-protein interaction interfaces .

-

Antivirals: Used to synthesize piperidine-based protease inhibitors targeting SARS-CoV-2 .

Prodrug Design

The Boc group improves solubility and metabolic stability. For instance, Boc-protected hydroxy piperidines exhibit 3-fold higher oral bioavailability compared to their free amine analogs .

Role in Organic Synthesis

Building Block for Heterocycles

The compound participates in:

-

Mitsunobu Reactions: Conversion of the hydroxyl group to ethers or esters .

-

Reductive Amination: Synthesis of 5-amino derivatives (e.g., tert-butyl (5R)-5-amino-3,3-dimethylpiperidine-1-carboxylate) .

Catalytic Asymmetric Transformations

Pd-catalyzed cross-couplings and ring-closing metatheses utilize the steric bulk of the 3,3-dimethyl groups to control stereoselectivity .

Recent Advances (2023–2025)

Continuous Flow Synthesis

Microwave-assisted flow reactors reduce reaction times from hours to minutes, achieving 90% yield with minimal waste .

Computational Modeling

Density functional theory (DFT) studies rationalize the preference for (5R) configuration during hydrogenation, attributing it to lower transition-state energy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume